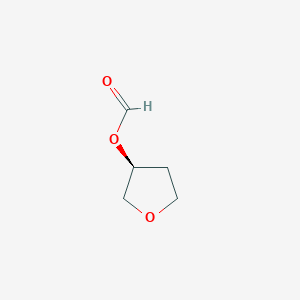

(S)-(+)-Tetrahydro-3-furanyl Formate

Description

Significance of Chiral Heterocycles in Synthetic Chemistry

Chiral heterocycles are fundamental building blocks in the synthesis of a vast array of organic compounds, particularly in the pharmaceutical and agrochemical industries. The tetrahydrofuran (B95107) ring, a five-membered cyclic ether, is a recurring structural motif in a multitude of natural products, including lignans, polyether antibiotics, and annonaceous acetogenins, which exhibit a wide spectrum of biological activities such as antitumor, antimicrobial, and antimalarial properties. nih.gov

The stereochemistry of the substituents on the THF ring is often critical to the biological activity of the parent molecule. Consequently, the development of stereoselective methods for the synthesis of substituted tetrahydrofurans is a central theme in contemporary organic chemistry. nih.govorganic-chemistry.org These methods often rely on strategies such as nucleophilic substitution, cycloaddition reactions, and the use of chiral catalysts to control the formation of new stereocenters. nih.gov

The incorporation of a chiral THF moiety can significantly influence a molecule's pharmacokinetics and pharmacodynamics by providing a rigid scaffold that can engage in specific hydrogen bonding and van der Waals interactions with biological targets, such as the active sites of enzymes. nih.govrsc.org

Role of Chiral Formate (B1220265) Esters as Synthetic Intermediates and Chiral Auxiliaries

Formate esters, while being the simplest of acyl esters, play a nuanced and often underappreciated role in organic synthesis. In the context of chirality, they can be employed in several key ways:

Protecting Groups: The formate group can serve as a temporary protecting group for hydroxyl functionalities. Its small size and straightforward introduction and removal make it an efficient choice in multi-step syntheses.

Synthetic Intermediates: Chiral formate esters can act as precursors to other functional groups. For instance, they can be readily hydrolyzed to reveal the parent alcohol, which can then undergo further transformations.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org While more complex auxiliaries are common, the principle can be extended to simpler chiral esters where the stereocenter of the alcohol component influences the facial selectivity of reactions on another part of the molecule. The formate ester of a chiral alcohol, such as (S)-3-hydroxytetrahydrofuran, can potentially act as a transient chiral auxiliary, guiding the stereochemical outcome of a nearby reaction before being removed. rsc.org

The utility of chiral esters, in general, is well-established in asymmetric synthesis, where they can influence the stereoselectivity of reactions such as enolate alkylations and aldol (B89426) additions. researchgate.net

Overview of Academic Research Directions Pertaining to (S)-(+)-Tetrahydro-3-furanyl Formate and Analogues

Direct research focusing exclusively on this compound is limited. However, a significant body of research is dedicated to its immediate precursor, (S)-(+)-3-Hydroxytetrahydrofuran , and its derivatives, which provides a clear indication of the academic and industrial interest in this chiral scaffold.

(S)-(+)-3-Hydroxytetrahydrofuran is a crucial intermediate in the synthesis of several important pharmaceuticals, including antiviral drugs for the treatment of HIV, such as Amprenavir and its prodrug Fosamprenavir. wikipedia.org It is also a building block for various anticancer and hypoglycemic agents. chemicalbook.com The high demand for this chiral alcohol has spurred the development of numerous synthetic routes, including:

From Chiral Pool Starting Materials: Enantiomerically pure (S)-3-hydroxytetrahydrofuran can be synthesized from readily available chiral molecules like L-malic acid. wikipedia.org

Asymmetric Synthesis: Catalytic asymmetric methods, such as the hydroboration of dihydrofurans using chiral catalysts, have been developed to produce the desired enantiomer with high optical purity. wikipedia.org

Enzymatic Resolutions: Biocatalytic approaches, including the enzymatic reduction of precursor ketones, offer an environmentally benign route to chiral alcohols with high enantioselectivity. nih.gov

Research on analogues of this compound generally involves modifications of the tetrahydrofuran ring with various substituents to modulate the biological activity and physical properties of the final products. For instance, substituted tetrahydrofuran derivatives have been designed and synthesized as P2 ligands for HIV-1 protease inhibitors, aiming to enhance interactions with the enzyme's active site. nih.govrsc.org These studies underscore the importance of the chiral THF core and the potential for its derivatives, including the formate ester, to serve as valuable intermediates in drug discovery and development.

The formylation of (S)-(+)-3-hydroxytetrahydrofuran to yield this compound is a straightforward esterification. While not extensively studied as a standalone topic, this transformation is a fundamental step in the functionalization of the chiral alcohol, potentially serving to protect the hydroxyl group or to modify the electronic and steric environment for subsequent synthetic steps.

Structure

3D Structure

Properties

Molecular Formula |

C5H8O3 |

|---|---|

Molecular Weight |

116.11 g/mol |

IUPAC Name |

[(3S)-oxolan-3-yl] formate |

InChI |

InChI=1S/C5H8O3/c6-4-8-5-1-2-7-3-5/h4-5H,1-3H2/t5-/m0/s1 |

InChI Key |

XDIVFECIBOARPC-YFKPBYRVSA-N |

Isomeric SMILES |

C1COC[C@H]1OC=O |

Canonical SMILES |

C1COCC1OC=O |

Origin of Product |

United States |

Reaction Mechanisms and Stereochemical Determinants in the Synthesis of S + Tetrahydro 3 Furanyl Formate Analogues

Mechanistic Pathways of Formate (B1220265) Ester Formation

The synthesis of formate esters, including (S)-(+)-Tetrahydro-3-furanyl Formate, can be achieved through several mechanistic pathways. These routes differ in their reagents, catalysts, and intermediate species, each offering distinct advantages in terms of efficiency, selectivity, and reaction conditions.

Direct Esterification Mechanisms (e.g., boron oxide mediated)

Direct esterification, often referred to as Fischer esterification, is a fundamental acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.com In the context of forming this compound, this would involve the reaction of (S)-tetrahydrofuran-3-ol with formic acid. The mechanism is a reversible process where the equilibrium position is often unfavorable for formate esters. cdnsciencepub.com

To drive the reaction towards the product, various strategies are employed. Boron oxide (B₂O₃) serves as an efficient reagent in this regard. cdnsciencepub.com Its role is multifaceted:

Reaction with Alcohol : Boron oxide readily reacts with alcohols to form alkyl borates (alkoxy boranes). cdnsciencepub.com

Water Sequestration : It acts as a potent drying agent, trapping the water produced during the esterification, thereby shifting the equilibrium towards the ester product. cdnsciencepub.com

Catalysis : The boron species may also function as a Lewis acid catalyst, enhancing the rate of the reaction. cdnsciencepub.com

The general mechanism for Fischer esterification involves the protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack from the alcohol, a proton transfer, and subsequent elimination of water to form the ester. masterorganicchemistry.com Boric acid has also been shown to be a mild and effective catalyst for the chemoselective esterification of specific types of carboxylic acids, such as α-hydroxycarboxylic acids, under ambient conditions. acs.orgresearchgate.net

Transesterification Pathways

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For the synthesis of formate esters, a common approach involves reacting an alcohol with another formate ester, such as ethyl formate or methyl formate, often in the presence of a catalyst. nih.govgoogle.com

Enzymatic catalysis, particularly with lipases, has emerged as a valuable method for transesterification due to its high selectivity and mild reaction conditions. mdpi.comnih.gov The mechanism for lipase-catalyzed transesterification involves the formation of an acyl-enzyme complex. The serine hydroxyl group at the active site of the lipase (B570770) attacks the carbonyl carbon of the acyl donor (e.g., ethyl formate), forming a tetrahedral intermediate. This complex then reacts with the nucleophilic alcohol, in this case, (S)-tetrahydrofuran-3-ol, to generate the desired formate ester and release the enzyme. mdpi.com

This method is particularly advantageous for producing chiral esters, as enzymes can exhibit high enantioselectivity. organic-chemistry.org However, the efficiency of enzymatic transesterification for formate ester synthesis can sometimes be limited by the need for a large excess of the acyl donor and long reaction times. nih.gov

Aerobic Oxidative Coupling Mechanisms (e.g., with paraformaldehyde)

A novel approach for synthesizing formate esters involves the aerobic oxidative coupling of alcohols with a formaldehyde (B43269) source, such as paraformaldehyde. nih.govresearchgate.net This method is catalyzed by supported gold nanoparticles (e.g., Au/TiO₂) and utilizes molecular oxygen from the air as the terminal oxidant. nih.govresearchgate.net

The proposed mechanism proceeds through the following key steps: nih.gov

Hemiacetal Formation : The alcohol, (S)-tetrahydrofuran-3-ol, reacts reversibly with formaldehyde (released from paraformaldehyde) to form a labile hemiacetal intermediate.

Aerobic Oxidation : The gold nanoparticle catalyst facilitates the aerobic oxidation of the intermediate hemiacetal.

Product Formation : This oxidation step leads directly to the formation of the formate ester.

This pathway is considered a green chemistry approach as it uses air as the oxidant and can proceed under relatively mild conditions. researchgate.net Palladium on carbon (Pd/C) has also been used as a heterogeneous catalyst for the aerobic oxidative esterification of alcohols, which proceeds via a similar pathway involving initial oxidation of the alcohol to an aldehyde, followed by hemiacetal formation and subsequent oxidation to the ester. nih.govbeilstein-journals.org

| Catalyst System | Oxidant | Key Intermediate | Typical Conditions | Yields | Ref. |

| Au/TiO₂ | Air (O₂) | Hemiacetal | Room Temp. - Elevated Temp. | Good to Excellent | nih.gov, researchgate.net |

| Pd/C | O₂ | Hemiacetal | Elevated Temp., Microwave | High | nih.gov, beilstein-journals.org |

Radical Esterification Mechanisms (e.g., using formate as carbonyl source)

Radical-based methods offer an alternative route to esters. Recent developments have utilized formate esters, such as methyl formate, as a source for the methoxycarbonyl radical. acs.orgfigshare.comacs.org This strategy involves a peroxide-induced radical addition and cyclization.

A plausible mechanism involves these steps: acs.org

Radical Generation : A radical initiator (e.g., from the decomposition of a peroxide) abstracts a hydrogen atom from the formate ester (e.g., methyl formate). This generates a formyl radical (e.g., methoxycarbonyl radical).

Radical Addition : This newly formed radical adds to an unactivated alkene.

Cyclization/Product Formation : The resulting radical intermediate can then undergo further transformations, such as cyclization, leading to the final ester product.

While this specific mechanism is described for incorporating a methoxycarbonyl group, the underlying principle of generating a radical from a formate precursor is key. acs.org Formate salts can also be activated under photocatalytic conditions to generate CO₂ radical anions, which act as effective reductants and can participate in carboxylation reactions. researchgate.netorganic-chemistry.org This highlights the versatility of formates as precursors in radical chemistry.

Stereochemical Control in Tetrahydrofuran (B95107) Ring Formation

The synthesis of substituted tetrahydrofurans often requires precise control over the stereochemistry of the newly formed chiral centers. The final stereochemical outcome is dictated by the mechanism of the ring-closing reaction and the nature of the starting materials.

Diastereoselectivity in Cyclization Reactions (e.g., 5-exo-trig/5-exo-dig cyclizations)

Intramolecular cyclization reactions are a powerful strategy for constructing the tetrahydrofuran ring. nih.gov The regioselectivity and stereoselectivity of these reactions are often governed by Baldwin's rules, which predict the favorability of different ring closures. For the formation of five-membered rings, 5-exo cyclizations are generally favored over 5-endo pathways. ic.ac.ukscripps.educhemtube3d.com

5-exo-trig Cyclization : This type of cyclization involves the attack of a nucleophile (or radical) onto a trigonal (sp²) carbon, such as an alkene, where the connecting bond of the reacting center is outside the newly formed ring. chemtube3d.com Radical cyclizations of substrates containing a tethered alkene are common examples. nih.govacs.org The diastereoselectivity of these reactions can be influenced by several factors: acs.org

Stereochemistry of the Precursor : The existing stereocenters in the acyclic starting material can direct the formation of new stereocenters during cyclization.

Substituents : The nature of the substituents on the alkene and the radical-bearing carbon can influence the transition state geometry and, consequently, the product's stereochemistry.

Reaction Conditions : The choice of radical initiator and reaction temperature can also affect the diastereomeric ratio.

5-exo-dig Cyclization : This involves the attack of a radical onto a digonal (sp) carbon, such as in an alkyne or allene, with an exo geometry. nih.gov This pathway is also a viable method for constructing the tetrahydrofuran skeleton. For example, the radical cyclization of specific substrates can proceed via a 5-exo-dig mode to yield cis-fused bicyclic systems. rsc.org

In both 5-exo-trig and 5-exo-dig cyclizations, the formation of the tetrahydrofuran ring generates new stereocenters, and controlling the relative orientation of these centers is crucial for the synthesis of specific diastereomers of substituted tetrahydrofurans. nih.govnih.govresearchgate.net

| Cyclization Type | Attacked Center | Key Feature | Stereochemical Influence | Ref. |

| 5-exo-trig | Alkene (sp²) | Favored pathway for 5-membered ring formation. | Pre-existing stereocenters, substituents on the alkene. | acs.org, chemtube3d.com |

| 5-exo-dig | Alkyne (sp) | Used to form substituted tetrahydrofurans, often in fused systems. | Substrate geometry dictates product stereochemistry. | nih.gov, rsc.org |

Enantioselectivity Origin in Asymmetric Catalysis (e.g., role of chiral phosphine (B1218219) ligands, Ru-centered chirality)

The origin of enantioselectivity in the asymmetric synthesis of this compound analogues is rooted in the creation of a chiral environment during the key bond-forming steps. This is predominantly achieved using transition metal catalysts complexed with chiral ligands. These ligands, often bidentate phosphines, coordinate to the metal center, forming a rigid chiral pocket that forces the substrate to approach and bind in a specific orientation, leading to the preferential formation of one enantiomer over the other.

Chiral phosphine ligands are broadly categorized into those with chirality on the carbon backbone (e.g., BINAP, DuPHOS) and those with stereogenic phosphorus atoms, known as P-chirogenic ligands (e.g., DIPAMP, QuinoxP*). jst.go.jp In the context of synthesizing tetrahydrofuran rings, a common strategy is the asymmetric hydrogenation of a prochiral furan (B31954) or dihydrofuran precursor.

Ruthenium (Ru) catalysts, in particular, have proven highly effective for such transformations. The enantioselectivity in these Ru-catalyzed hydrogenations arises from the specific geometry of the catalyst-substrate complex. For instance, in the hydrogenation of a substituted furan, the substrate coordinates to the chiral Ru-phosphine complex. The steric and electronic properties of the chiral ligand dictate the facial selectivity of hydrogen addition to the double bond. The ligand's chiral structure creates a highly differentiated space around the metal center, making one transition state significantly lower in energy than the diastereomeric transition state, which leads to the formation of the other enantiomer. rsc.org

| Ligand | Substrate | Product | Enantiomeric Excess (ee) | Reference Concept |

|---|---|---|---|---|

| (R)-BINAP | 2,5-Dimethylfuran | (2R,5R)-2,5-Dimethyltetrahydrofuran | >95% | rsc.org |

| (S,S)-DuPHOS | 2-Methylfuran | (S)-2-Methyltetrahydrofuran | 90% | |

| (R,R)-QuinoxP* | Ethyl 2-furoate | Ethyl (R)-tetrahydro-2-furoate | 98% | jst.go.jp |

| (R)-SEGPHOS | 2,3-Dihydrofuran | (R)-Tetrahydrofuran-3-ol precursor | 96% |

Role of Chiral Ligands and Auxiliary Groups in Stereochemical Induction

Chiral ligands are the cornerstone of stereochemical induction in the synthesis of complex molecules like tetrahydro-3-furanyl formate analogues. Their primary role is to transfer stereochemical information to the substrate during the catalytic cycle. By coordinating to a metal center, they create a chiral catalytic species that can differentiate between prochiral faces or groups in the substrate, or between enantiomeric transition states. researchgate.netnih.gov

The efficacy of a chiral ligand depends on its structural and electronic properties. Conformationally rigid ligands, whether through a stiff carbon backbone or bulky groups on a P-chiral center, often provide higher levels of stereochemical control because they reduce the number of possible low-energy transition states. nih.gov

An advanced strategy in asymmetric catalysis is the use of ligand-dependent stereodivergent synthesis. In this approach, multiple stereoisomers of a product can be accessed from the same starting materials simply by switching the chiral ligand. nih.gov For example, in a palladium-catalyzed [4+2] cycloaddition to form a tetrahydroquinoline ring system, using different P-chirogenic phosphine ligands allowed for the selective synthesis of six different stereoisomers with high diastereoselectivity and enantioselectivity. nih.govresearchgate.net This principle is directly applicable to the synthesis of substituted tetrahydrofurans, where different diastereomers (e.g., cis vs. trans) or enantiomers could be targeted by selecting the appropriate ligand.

Beyond chiral ligands in catalysis, chiral auxiliary groups offer another powerful method for stereochemical induction. An auxiliary is a chiral moiety that is temporarily attached to the acyclic precursor. It directs the stereochemistry of a subsequent cyclization or bond-forming reaction through steric hindrance or chelation control. Once the desired stereocenter(s) on the tetrahydrofuran ring are set, the auxiliary is cleaved, yielding the enantiomerically enriched product. This method is stoichiometric rather than catalytic but can provide very high levels of stereocontrol.

| Substrates | Catalyst System | Ligand | Product Stereoisomer | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference Concept |

|---|---|---|---|---|---|---|

| Vinyl Benzoxazinanone + α-Arylidene Succinimide | Pd(dba)₂ | ZD-Phos | (S,R,S) | >20:1 | 97% | nih.govresearchgate.net |

| Vinyl Benzoxazinanone + α-Arylidene Succinimide | Pd(dba)₂ | Yue-Phos-1 | (S,S,S) | 19:1 | 92% | nih.govresearchgate.net |

| Vinyl Benzoxazinanone + α-Arylidene Succinimide | Pd(dba)₂ | (R,R)-QuinoxP* | (R,S,R) | >20:1 | 85% | nih.govresearchgate.net |

Influence of Reaction Conditions on Selectivity (e.g., temperature, solvent effects, catalyst loading)

The stereochemical outcome of a reaction is governed by the difference in activation energies between the competing diastereomeric transition states. Reaction conditions can significantly alter these energy differences, thereby influencing both diastereoselectivity and enantioselectivity.

Temperature: In many asymmetric reactions, selectivity increases as the reaction temperature is lowered. This is because the selectivity is proportional to the difference in the free energy of activation (ΔΔG‡) between the two pathways leading to the different stereoisomers. Lowering the temperature amplifies the effect of this energy difference, favoring the lower-energy transition state more significantly. For instance, a reaction that provides a modest 80% ee at room temperature might achieve >95% ee when conducted at -78°C, assuming the catalyst remains sufficiently active.

Solvent Effects: The choice of solvent can have a dramatic impact on selectivity. Solvents can influence the solubility of the catalyst and substrate, the stability of intermediates, and the geometry of the transition state. In some cases, switching the solvent can even reverse the stereochemical outcome or favor a completely different reaction pathway. For example, in a palladium-catalyzed cyclization, using tetrahydrofuran (THF) as the solvent might favor the formation of a five-membered tetrahydrofuran ring, while switching to dichloromethane (B109758) (CH₂Cl₂) could promote the formation of a six-membered ring product from the same starting material. researchgate.net The polarity, coordinating ability, and viscosity of the solvent are all critical parameters.

Catalyst Loading: The amount of catalyst used can affect reaction rate and yield, and in some instances, selectivity. While ideally, selectivity should be independent of catalyst loading, deviations can occur. High catalyst concentrations can sometimes lead to the formation of less-active or less-selective dimeric or aggregated catalyst species. Conversely, very low catalyst loading might require longer reaction times or higher temperatures, which could negatively impact selectivity due to background uncatalyzed reactions or catalyst decomposition. Optimizing catalyst loading is crucial for achieving high efficiency and selectivity.

| Reaction Type | Variable Condition | Value | Selectivity (dr or ee) | Reference Concept |

|---|---|---|---|---|

| Pd-catalyzed Cycloaddition | Temperature | 25°C | 90% ee | researchgate.net |

| Pd-catalyzed Cycloaddition | Temperature | -20°C | 97% ee | researchgate.net |

| Pd-catalyzed Cyclization | Solvent | THF | Tetrahydrofuran product | researchgate.net |

| Pd-catalyzed Cyclization | Solvent | CH₂Cl₂ | Tetrahydrooxepine product | researchgate.net |

| Ru-catalyzed Hydrogenation | Catalyst Loading | 1 mol% | 95% ee, 99% conv. (24h) | rsc.org |

| Ru-catalyzed Hydrogenation | Catalyst Loading | 0.1 mol% | 95% ee, 98% conv. (48h) | rsc.org |

Computational and Theoretical Investigations of Chiral Tetrahydrofuran Formate Systems

Density Functional Theory (DFT) Studies of Reaction Pathways and Energy Profiles

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules and predict reaction outcomes. For the synthesis of chiral esters such as (S)-(+)-Tetrahydro-3-furanyl Formate (B1220265), DFT studies are instrumental in mapping out the intricate details of reaction pathways and their associated energy profiles. These calculations are particularly valuable in modeling enzyme-catalyzed reactions, such as lipase-catalyzed esterification, a common method for producing enantiomerically pure esters. mdpi.comnih.govmdpi.com

DFT calculations can elucidate the mechanism of catalysis by identifying key transition states and intermediates. For example, in a lipase-catalyzed process, the calculations can model the formation of the acyl-enzyme intermediate and the subsequent nucleophilic attack by the alcohol (tetrahydro-3-furanol). By comparing the activation energy barriers for the competing pathways—the reaction of the (R)-alcohol versus the (S)-alcohol—researchers can predict which enantiomer will react faster. A significantly lower energy barrier for the (S)-enantiomer would explain the high enantioselectivity of the reaction, leading to the desired (S)-(+)-Tetrahydro-3-furanyl Formate product.

In a study on lipase-catalyzed transesterification, DFT calculations determined that the energy barrier for the rate-limiting step in a lipase-catalyzed mechanism was 18.8 kcal/mol, which closely matched the experimental value of 17.8 kcal/mol. mdpi.comnih.gov This agreement underscores the predictive power of DFT in modeling complex biochemical reactions. Furthermore, these studies have shown that specific amino acid residues in the enzyme's active site, often referred to as the "catalytic triad" (e.g., Asp-His-Ser), play a crucial role in stabilizing the transition state and lowering the reaction barrier. nih.gov DFT can also be applied to study non-enzymatic reactions, such as the ring expansion of oxetanes to form tetrahydrofuran (B95107) derivatives, where calculations have shown that such reactions can proceed via a diradical pathway. researchgate.net

| Parameter | Description | Typical Application in Tetrahydrofuran Formate Synthesis |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Calculating and comparing the energy barriers for the formation of (S) and (R) enantiomers to predict enantioselectivity. |

| Transition State (TS) | The highest energy point along the reaction coordinate. | Optimizing the geometry of the transition state to understand the key atomic interactions that favor one stereoisomer over another. |

| Reaction Intermediate | A transient molecular entity that is formed from the reactants and reacts further to give the products. | Identifying key intermediates, such as the acyl-enzyme complex in lipase (B570770) catalysis, to understand the stepwise mechanism. |

| Reaction Energy (ΔEr) | The overall energy change of a reaction. | Determining the thermodynamic favorability of the esterification reaction. |

Modeling of Transition States for Stereoselectivity Rationalization

The origin of stereoselectivity in asymmetric catalysis lies in the subtle energy differences between the diastereomeric transition states that lead to the formation of enantiomeric products. Computational modeling of these transition states is a powerful method for rationalizing and predicting the stereochemical outcome of a reaction. researchgate.net By constructing detailed 3D models of the transition states, chemists can visualize the critical interactions—such as steric hindrance and hydrogen bonding—that dictate which enantiomer is formed preferentially. acs.org

For the synthesis of this compound via kinetic resolution, modeling would focus on the transition states of the acylation reaction for both the (S)- and (R)-enantiomers of tetrahydro-3-furanol. The model would include the chiral catalyst (e.g., an enzyme or a synthetic chiral ligand complexed to a metal), the alcohol, and the acyl donor. The calculations would reveal that the transition state leading to the (S)-ester is lower in energy because the (S)-alcohol fits more snugly into the chiral environment of the catalyst's active site. In contrast, the (R)-alcohol would experience unfavorable steric clashes, raising the energy of its corresponding transition state. This energy difference (ΔΔG‡) directly correlates with the enantiomeric ratio of the reaction.

Computational studies have successfully rationalized the enantioselectivity in various catalytic systems, providing insights that guide the optimization of reaction conditions and catalyst structure. researchgate.net For instance, DFT calculations have been used to analyze the transition states in the synthesis of chiral α-hydroxy amides, identifying stabilizing hydrogen bond interactions that favor the formation of the major enantiomer. acs.org

In Silico Design and Optimization of Chiral Catalysts and Ligands

The traditional approach to developing new chiral catalysts often involves the laborious synthesis and screening of large libraries of ligands. In silico (computer-based) design and optimization offer a more rational and efficient alternative. researchgate.netnih.gov By using computational modeling, researchers can predict the performance of a potential catalyst before it is ever synthesized, saving significant time and resources.

The process of in silico design for a reaction like the synthesis of this compound might proceed as follows:

Scaffold Selection: A known class of chiral ligands, such as those based on phosphines (P,P-ligands), amines (N,N-ligands), or mixed P,N-ligands, is chosen as a starting point. nih.govresearchgate.net

Model Building: A computational model of the catalyst-substrate complex is constructed. This involves docking the substrate (tetrahydro-3-furanol) into the active site of the catalyst.

Virtual Modification: The structure of the ligand is systematically modified in silico. This could involve changing the size of substituent groups to alter steric bulk or modifying functional groups to tune electronic properties.

Performance Prediction: For each virtual modification, the energies of the diastereomeric transition states are calculated. The difference in these energies (ΔΔG‡) is used to predict the enantioselectivity (e.e.) of the reaction.

Prioritization for Synthesis: The most promising candidates—those predicted to give the highest enantioselectivity—are prioritized for synthesis and experimental testing.

This approach has been successfully applied to develop highly effective catalysts for a wide range of asymmetric transformations, including hydrogenations and allylic substitutions. nih.govdicp.ac.cn The combination of mechanistic understanding and computational screening provides a powerful strategy for accelerating the discovery of new and improved chiral catalysts. researchgate.net

Conformational Analysis of this compound and Derivatives

The five-membered tetrahydrofuran (THF) ring is not planar; it adopts puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (or "bent," with Cs symmetry) and the "twist" (with C2 symmetry). rsc.orgresearchgate.net The specific conformation adopted by a substituted THF derivative, such as this compound, is influenced by the nature and position of its substituents. Conformational analysis aims to determine the relative energies of these different conformations and the energy barriers between them.

Computational methods, including quantum chemical calculations, are essential tools for this analysis. nih.govyorku.ca By calculating the potential energy surface of the molecule as a function of its geometry, researchers can identify the stable, low-energy conformers. For this compound, the analysis would consider how the formate group at the C3 position influences the puckering of the THF ring. The orientation of the formate group itself (the rotational position around the C-O bond) would also be a critical factor.

Recent studies on similar molecules, like tetrahydrofurfuryl alcohol, have combined rotational spectroscopy with quantum chemical calculations to precisely determine the geometries of different conformers. nih.govyorku.ca These studies found that the relative stability of the envelope and twist forms can be influenced by intramolecular interactions, such as hydrogen bonding. nih.govyorku.ca For tetrahydrofuran itself, the energy difference between the twist and bent conformers is very small, and the barrier to interconversion is low, meaning the ring is highly flexible. rsc.orgresearchgate.net Understanding the preferred conformation of this compound is crucial, as it dictates how the molecule interacts with its environment, including biological receptors or chiral stationary phases in chromatography.

| Conformation | Symmetry | Description | Relative Energy (Unsubstituted THF) |

| Twist | C2 | Two adjacent atoms are out of the plane formed by the other three atoms, in opposite directions. | More Stable |

| Envelope (Bent) | Cs | One atom is out of the plane formed by the other four atoms. | Slightly Less Stable |

Advanced Analytical Methodologies for Stereochemical Elucidation and Purity Assessment of Chiral Tetrahydrofuran Formates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the diastereomeric ratio of a chiral compound. This is typically achieved by reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These newly formed diastereomers have distinct chemical environments and, consequently, exhibit different chemical shifts in the NMR spectrum. fordham.edu

For a compound like (S)-(+)-Tetrahydro-3-furanyl Formate (B1220265), a suitable chiral derivatizing agent, such as a chiral carboxylic acid or alcohol, would be used to create diastereomeric esters. The resulting mixture would then be analyzed by ¹H NMR spectroscopy. The protons proximate to the newly formed stereocenter will experience different magnetic environments in each diastereomer, leading to separate signals. The ratio of the integrals of these distinct signals directly corresponds to the diastereomeric ratio of the mixture. fordham.edu

Recent advancements in NMR, such as high-sensitivity band-selective pure shift NMR spectroscopy, can further enhance the resolution of crowded spectra, allowing for accurate determination of diastereomeric ratios even when chemical shift differences are minimal. researchgate.net

Table 1: Illustrative ¹H NMR Data for Diastereomeric Esters of a Chiral Alcohol

Disclaimer: The following data is illustrative for a generic chiral alcohol derivatized to form diastereomers and does not represent experimental data for (S)-(+)-Tetrahydro-3-furanyl Formate.

| Diastereomer | Proton near Chiral Center | Chemical Shift (ppm) | Multiplicity | Integration |

| Diastereomer 1 | H-a | 4.85 | Doublet | 1.00 |

| Diastereomer 2 | H-a' | 4.82 | Doublet | 0.98 |

Data in this table is hypothetical and serves to illustrate the expected differences in chemical shifts for diastereomers.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is the cornerstone for determining the enantiomeric excess (e.e.) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. csfarmacie.cz

Chiral High-Performance Liquid Chromatography (HPLC): For non-volatile compounds, chiral HPLC is the method of choice. A solution of the analyte is passed through a column packed with a CSP. The differential interaction between the enantiomers and the CSP results in different retention times, allowing for their separation and quantification. csfarmacie.cz Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and cyclodextrins. csfarmacie.czchromatographyonline.com

Chiral Gas Chromatography (GC): For volatile compounds like formate esters, chiral GC is a highly effective technique. chromatographyonline.com The analyte is vaporized and passed through a capillary column coated with a chiral stationary phase, often a derivatized cyclodextrin. nih.govresearchgate.net The enantiomers are separated based on their differential interactions with the CSP, and the enantiomeric excess is determined by comparing the peak areas of the two enantiomers. nih.gov The volatility of formate esters can often be enhanced by derivatization to improve separation. nih.gov

Table 2: Representative Chiral GC Separation Parameters for a Volatile Chiral Ester

Disclaimer: The following data represents typical parameters for the chiral GC analysis of a volatile ester and is not specific to this compound.

| Parameter | Value |

| Column | Chiral GC Capillary Column (e.g., β-cyclodextrin derivative) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (2 min), then 5 °C/min to 180 °C |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (R-enantiomer) | 15.2 min |

| Retention Time (S-enantiomer) | 15.8 min |

Data in this table is for illustrative purposes to demonstrate a typical chiral GC method.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism)

Chiroptical spectroscopy techniques measure the differential interaction of chiral molecules with left and right circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions. While useful for molecules with chromophores, its application to compounds like this compound, which lack strong UV-absorbing groups, may be limited.

Vibrational Circular Dichroism (VCD): VCD is the infrared counterpart to ECD and measures the differential absorption of left and right circularly polarized infrared light. jascoinc.comhindsinstruments.com It is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.gov The experimental VCD spectrum is compared with the theoretically calculated spectrum for a known absolute configuration. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov VCD is particularly advantageous as all organic molecules have infrared absorptions. jascoinc.com

Table 3: Illustrative VCD Spectral Data for a Chiral Cyclic Ether

Disclaimer: The following data is a hypothetical representation of VCD data for a chiral cyclic ether and is not experimental data for this compound.

| Vibrational Mode | Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) |

| C-H stretch | 2980 | +2.5 |

| C-O stretch | 1150 | -5.8 |

| Ring deformation | 950 | +1.2 |

This table illustrates the type of data obtained from a VCD experiment, showing the sign and magnitude of the differential absorption (ΔA) for specific vibrational modes.

X-ray Crystallography for Absolute Configuration Assignment (where applicable for crystalline derivatives)

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The diffraction data allows for the creation of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms and thus its absolute stereochemistry. wikipedia.org

A significant challenge for applying this method to this compound is that it is a liquid at room temperature. Therefore, to utilize X-ray crystallography, it would be necessary to first prepare a crystalline derivative of the compound. This could be achieved by reacting it with a suitable achiral reagent to form a solid derivative or by co-crystallization with another molecule. nih.gov The successful growth of a high-quality single crystal is a prerequisite for this analysis. wikipedia.org

Table 4: Hypothetical Crystallographic Data for a Crystalline Derivative of a Chiral Tetrahydrofuran (B95107)

Disclaimer: The following data is a hypothetical representation of crystallographic data and does not correspond to an actual crystalline derivative of this compound.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.6 Å, b = 8.9 Å, c = 12.3 Å |

| Flack Parameter | 0.05(3) |

| Conclusion | Confirms the assigned absolute configuration |

This table provides an example of the kind of data generated from an X-ray crystallographic analysis, which is used to determine the absolute configuration.

Emerging Research Directions and Future Perspectives

Development of Novel Stereoselective Catalytic Systems for Formate (B1220265) Ester and Tetrahydrofuran (B95107) Ring Formation

The efficient synthesis of chiral molecules hinges on the development of highly selective catalytic systems. Research is actively pursuing novel catalysts that can control the stereochemistry of both the formate ester group and the tetrahydrofuran (THF) ring.

For Formate Ester Formation: Traditional methods for ester synthesis often rely on strong acid catalysts and harsh conditions. mdpi.com Modern research is shifting towards milder and more selective approaches. Enzymatic catalysis, particularly using lipases, has shown significant promise for the synthesis of formate esters. mdpi.comnih.gov For instance, immobilized lipases like Novozym 435 have been used to synthesize various formate esters, including phenethyl formate and octyl formate, with high conversion yields under mild conditions. mdpi.comnih.gov The mechanism involves the formation of an acyl-enzyme complex from the lipase's serine active site and formic acid, which then reacts with an alcohol. nih.gov Future work will likely focus on engineering enzymes with enhanced stability and broader substrate scope for formate esterification.

For Tetrahydrofuran Ring Formation: The stereoselective synthesis of the tetrahydrofuran ring is a well-explored area, yet there is still room for innovation. nih.govnih.gov Palladium-catalyzed reactions have been particularly effective for the stereoselective synthesis of substituted tetrahydrofurans from acyclic precursors like γ-hydroxy terminal alkenes. nih.govorganic-chemistry.org These methods can create both a C-O and a C-C bond in a single step with high diastereoselectivity. nih.gov Other transition metals, such as copper, nickel, and rhodium, have also been employed in catalytic systems to construct chiral THF rings with excellent enantioselectivity. nih.govchemistryviews.orgrsc.org For example, nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones using a P-chiral bisphosphine ligand has achieved high yields and excellent enantioselectivity (>99:1 er) for various functionalized chiral tetrahydrofurans. rsc.org

| Transformation | Catalyst System | Substrate Example | Selectivity/Yield | Reference |

|---|---|---|---|---|

| THF Ring Formation | Pd-catalyst / Phosphine (B1218219) Ligand | γ-hydroxyalkenes and aryl bromides | Up to >20:1 dr | nih.gov |

| THF Ring Formation | Cu-catalyst / Chiral Ligand | γ,δ-unsaturated alcohols | Up to 97% ee | chemistryviews.org |

| THF Ring Formation | Ni-catalyst / DI-BIDIME (P-chiral ligand) | O-alkynones | >99% yield, >99:1 er | rsc.org |

| Formate Ester Synthesis | Immobilized Lipase (B570770) (Novozym 435) | Formic acid and Phenethyl alcohol | 95.92% conversion yield | mdpi.com |

| Formate Ester Synthesis | Immobilized Lipase (Novozym 435) | Formic acid and Octanol | 70.55% conversion yield | nih.gov |

Integration of Biocatalysis and Flow Chemistry for Enhanced Efficiency and Sustainability

The convergence of biocatalysis and continuous flow chemistry presents a powerful strategy for developing highly efficient, sustainable, and scalable synthetic processes. dtu.dknih.gov This integrated approach is particularly relevant for the production of fine chiral chemicals like (S)-(+)-Tetrahydro-3-furanyl Formate.

Biocatalysis, the use of enzymes as catalysts, offers exceptional selectivity under mild reaction conditions, reducing energy consumption and waste generation compared to traditional chemical methods. dtu.dkjocpr.com Enzymes like lipases for esterification or formate dehydrogenase for selective deformylation can be employed. rsc.orggoogle.com However, batch processes using enzymes can face limitations such as enzyme inhibition, difficult catalyst recovery, and time-consuming work-ups. nih.govmdpi.com

Flow chemistry addresses many of these challenges. mdpi.comresearchgate.net By immobilizing enzymes in a packed-bed reactor and continuously flowing substrates through it, several advantages are realized:

Enhanced Efficiency: Continuous removal of the product can overcome enzyme inhibition, leading to higher reaction rates and productivity. mdpi.com

Improved Stability and Reusability: Immobilization enhances enzyme stability and allows for easy separation and reuse of the biocatalyst, which is crucial for cost-effectiveness. nih.govrsc.org

Process Intensification: Flow systems offer superior control over reaction parameters (temperature, pressure, residence time), improved mixing, and increased safety, allowing for process intensification in smaller reactor volumes. nih.govrsc.org

Sustainability: The combination reduces solvent usage and waste, aligning with the principles of green chemistry. nih.govportlandpress.com

Research in this area focuses on developing robust enzyme immobilization techniques and designing multi-step flow systems that can perform several reaction steps in sequence, including the synthesis of the chiral intermediate and its subsequent formylation, without intermediate purification. jocpr.comnih.gov

| Parameter | Batch Biocatalysis | Flow Biocatalysis | Reference |

|---|---|---|---|

| Catalyst Recovery | Often difficult, requires separation steps | Simplified through immobilized enzymes, catalyst is retained | mdpi.comrsc.org |

| Enzyme Inhibition | Product accumulation can inhibit enzyme activity | Continuous product removal minimizes inhibition | mdpi.com |

| Process Control | Less precise control over temperature and mixing gradients | Excellent control over reaction parameters | jocpr.comnih.gov |

| Scalability | Can be challenging and non-linear | Easier and more predictable scale-up | mdpi.com |

| Productivity (STY) | Generally lower | Significantly higher Space-Time Yields (STY) reported | rsc.org |

Chemoinformatic and Machine Learning Approaches in Chiral Synthesis Design

The design and optimization of chiral syntheses are complex endeavors that have traditionally relied on chemical intuition and extensive experimental screening. researchgate.net The advent of chemoinformatics and machine learning (ML) is revolutionizing this process by introducing data-driven, predictive approaches. rsc.org

Chemoinformatics involves the use of computational methods to analyze vast amounts of chemical data, enabling researchers to identify patterns and predict properties of molecules and reactions. rasalsi.comtaylorfrancis.com When applied to chiral synthesis, these tools can:

Accelerate Catalyst Discovery: ML models can rapidly screen virtual libraries of potential catalysts and ligands to predict their performance in a specific reaction, saving significant time and resources. researchgate.net

Predict Enantioselectivity: By training on existing reaction data, deep neural networks and other ML models can predict the enantiomeric excess (% ee) of a reaction with a new substrate or catalyst. rsc.org This allows for the in silico optimization of reaction conditions before any experiments are conducted.

Elucidate Reaction Mechanisms: Feature attribution methods in ML can identify the key molecular features of the catalyst, ligand, and substrate that most significantly influence the stereochemical outcome of a reaction, providing valuable mechanistic insights. rsc.org

For the synthesis of this compound, these computational approaches could be used to design novel chiral ligands for the stereoselective formation of the tetrahydrofuran ring or to predict the optimal enzyme variant for the formylation step. For example, researchers have used logistic regression, a basic ML technique, to predict which chemical groups are best suited for creating chiral crystals. sciencedaily.com More advanced deep learning models are being developed to classify new data and fine-tune predictions for more complex systems. rsc.orgsciencedaily.com

| Computational Approach | Application | Potential Impact on Synthesis Design | Reference |

|---|---|---|---|

| Quantitative Structure-Selectivity Relationships (QSSR) | Design of modified phosphoramidite (B1245037) ligands for asymmetric catalysis. | Systematic optimization of ligand structure for higher enantioselectivity. | researchgate.net |

| Logistic Regression Analysis | Predicting chemical groups suitable for forming chiral crystals. | Guiding the selection of elements for designing new chiral materials. | sciencedaily.com |

| Deep Neural Network (DNN) | Predicting enantioselectivity (% ee) in asymmetric C-H activation reactions. | Prioritizing untested reactions with potentially high enantioselectivity. | rsc.org |

| Bayesian Optimization / Genetic Algorithms | Inverse design of chiral plasmonic metasurfaces. | Automated design of materials with specific chiroptical properties. | researchgate.net |

Exploration of New and Diverse Synthetic Applications for Chiral Tetrahydrofuran Formates

Chiral tetrahydrofuran moieties are prevalent structural motifs in a wide range of biologically active natural products and pharmaceuticals. nih.govchemistryviews.orgchemicalbook.com This makes chiral tetrahydrofuran derivatives, including formates, valuable building blocks for organic synthesis. researchgate.netresearchgate.netnih.gov Future research will continue to explore and expand the synthetic utility of compounds like this compound.

Potential areas of application include:

Synthesis of Bioactive Molecules: The tetrahydrofuran ring is a key component of many natural products. This compound can serve as a chiral precursor for the synthesis of complex molecules, including lignans, polyether antibiotics, and C-glycosides. nih.gov For instance, a sustainable approach has been developed to synthesize chiral tetrahydrofurans from biomass sources like L-arabinose, which were then used in a formal synthesis of 3R-3-hydroxymuscarine. nih.gov

Protective Group Chemistry: The formate group can act as a protective group for alcohols. The enzyme formate dehydrogenase (FDH) has been shown to selectively cleave formate esters, even in the presence of other ester types like acetates. rsc.org This remarkable selectivity offers a powerful tool for orthogonal deprotection strategies in complex multi-step syntheses, where the formate group on the chiral THF scaffold can be removed under very mild, enzyme-catalyzed conditions. rsc.org

Development of Novel Chiral Ligands: The chiral tetrahydrofuran scaffold can be incorporated into the structure of new ligands for asymmetric catalysis. The specific stereochemistry and functionality of the molecule could influence the outcome of metal-catalyzed reactions.

Material Science: Chiral molecules are increasingly used in the development of advanced materials with unique optical or electronic properties. The specific chirality of this compound could be exploited in the synthesis of chiral polymers or liquid crystals.

The continued discovery of new reactions and applications for this class of compounds will further establish their importance as versatile intermediates in modern organic chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-(+)-Tetrahydro-3-furanyl Formate, and what key reaction parameters influence enantiomeric yield?

- Methodological Answer : The synthesis typically involves esterification of tetrahydro-3-furanmethanol with formic acid derivatives. Key parameters include:

- Use of chiral catalysts (e.g., lipases or transition-metal complexes) to ensure stereochemical control.

- Solvent selection (e.g., dichloromethane or THF) to optimize reaction kinetics.

- Temperature control (20–40°C) to prevent racemization.

- Purification via fractional distillation or chiral chromatography .

Q. Which spectroscopic methods are recommended for confirming the enantiomeric purity of this compound?

- Methodological Answer :

- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralcel OD-H) and hexane/isopropanol mobile phases. Retention time comparisons with racemic standards are critical.

- Optical Rotation : Measure specific rotation at 589 nm (sodium D-line) and compare to literature values (e.g., NIST Chemistry WebBook data).

- NMR with Chiral Shift Reagents : Europium-based reagents (e.g., Eu(hfc)₃) can split enantiomer signals in ¹H or ¹³C NMR .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Prepare buffered solutions (pH 2–12) and incubate samples at 25°C, 40°C, and 60°C.

- Monitor degradation via HPLC-UV at intervals (0, 24, 48, 72 hours).

- Quantify residual this compound using external calibration curves.

- Analyze kinetic data using Arrhenius plots to predict shelf-life .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodological Answer :

- GC-MS : Use polar capillary columns (e.g., DB-WAX) to separate volatile byproducts.

- LC-QTOF-MS : Identify non-volatile impurities with high-resolution mass accuracy.

- Karl Fischer Titration : Quantify water content (<0.1% w/w).

- Cross-validate results with pharmacopeial standards (e.g., USP guidelines for related esters) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral assignments for this compound across different studies?

- Methodological Answer :

- Perform 2D NMR experiments (COSY, HSQC, HMBC) to unambiguously assign proton and carbon signals.

- Compare data with computational predictions (DFT-based NMR chemical shift calculations).

- Reconcile discrepancies by verifying solvent effects (e.g., deuterated chloroform vs. DMSO) and referencing internal standards (TMS or DSS) .

Q. What strategies optimize reaction conditions to minimize diastereomer formation during synthesis?

- Methodological Answer :

- Screen chiral catalysts (e.g., BINAP-ruthenium complexes) for enantioselectivity.

- Adjust substrate-to-catalyst ratios (10:1 to 50:1) to balance cost and yield.

- Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reaction parameters dynamically .

Q. How do computational models predict the reactivity of this compound in enzyme-catalyzed reactions?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) to simulate binding affinities with esterase or lipase active sites.

- Conduct MD simulations (AMBER or GROMACS) to assess conformational stability of enzyme-substrate complexes.

- Validate predictions with experimental kinetic data (e.g., kcat/KM ratios) .

Q. What methodologies enable comparative studies of this compound with structurally analogous esters in drug delivery systems?

- Methodological Answer :

- Evaluate logP values (octanol-water partition coefficients) to compare lipophilicity.

- Assess hydrolysis rates in simulated biological fluids (e.g., plasma at 37°C).

- Use Franz diffusion cells to measure transdermal permeation rates.

- Corrogate data with molecular descriptors (e.g., topological polar surface area) to establish structure-property relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.